molecular formula C12H8BrClN2O4S B4151007 N-(4-bromo-3-chlorophenyl)-3-nitrobenzenesulfonamide

N-(4-bromo-3-chlorophenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4151007
M. Wt: 391.63 g/mol
InChI Key: MATYCMOMWNELTK-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a nitrobenzene ring, which is further substituted with bromine and chlorine atoms. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-3-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This is usually done by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The nitrobenzene is then subjected to sulfonation, where a sulfonic acid group is introduced. This is typically done using fuming sulfuric acid.

    Halogenation: The introduction of bromine and chlorine atoms into the benzene ring is achieved through halogenation reactions. Bromine and chlorine can be introduced using bromine and chlorine gas or their respective halogenating agents.

    Amidation: Finally, the sulfonic acid derivative is converted into the sulfonamide by reacting it with an appropriate amine, in this case, 4-bromo-3-chloroaniline.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-3-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the sulfonamide group can be oxidized to sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, alkoxides, or amines.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Reduction Reactions: Products include the corresponding amine derivatives.

    Oxidation Reactions: Products include sulfonic acid derivatives.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-chlorophenyl)acetamide
  • N-(4-bromo-3-chlorophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide

Uniqueness

N-(4-bromo-3-chlorophenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O4S/c13-11-5-4-8(6-12(11)14)15-21(19,20)10-3-1-2-9(7-10)16(17)18/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATYCMOMWNELTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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